molecular formula C14H30N2O4 B11714058 7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 31255-13-7

7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B11714058
CAS No.: 31255-13-7
M. Wt: 290.40 g/mol
InChI Key: ULQDNFAINYMRKP-UHFFFAOYSA-N
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Description

7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes both oxygen and nitrogen atoms in its ring, allowing it to interact with a wide range of metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of diethylene glycol with a suitable diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions results in the formation of stable metal-ligand complexes, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or catalytic activity. This compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,16-Dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of methyl groups, which can influence its hydrophobicity and complexation behavior. This makes it particularly useful in applications where specific interactions with metal ions are required .

Properties

CAS No.

31255-13-7

Molecular Formula

C14H30N2O4

Molecular Weight

290.40 g/mol

IUPAC Name

7,16-dimethyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C14H30N2O4/c1-15-3-7-17-11-13-19-9-5-16(2)6-10-20-14-12-18-8-4-15/h3-14H2,1-2H3

InChI Key

ULQDNFAINYMRKP-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCCOCCN(CCOCCOCC1)C

Origin of Product

United States

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